REACTION_SMILES
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[C:1](#[N:2])[CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8].[CH3:13][CH2:14][O:15][CH2:16][CH3:17].[CH3:9][CH2:10][OH:11].[ClH:12]>>[C:1](=[NH:2])([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])[O:11][CH2:10][CH3:9].[ClH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCOC(=N)CC(=O)OCC
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |